[1,2,4]triazolo[4,3-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-8-7-4-9(5)3-1/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLWUAMIJZGVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323553 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-98-6 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC404278 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Of 1 2 3 Triazolo 4,3 a Pyrimidine Derivatives
Annulation Reactions from Precursor Compounds
Annulation, or ring-forming, reactions are a cornerstone in the synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines. These methods build the bicyclic structure by forming the pyrimidine (B1678525) or the triazole ring onto a pre-existing complementary ring.
Cyclocondensation from Aminotriazole Derivatives
A prevalent strategy for constructing the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazole with various 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.net This approach leverages the nucleophilic character of the aminotriazole to react with electrophilic centers of the dicarbonyl species, leading to the formation of the pyrimidine ring.
For instance, the reaction of 3-amino-1,2,4-triazole with isoflavones in dimethyl sulfoxide (B87167) (DMSO) provides a route to corresponding nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives. researchgate.net Similarly, reactions with β-ketoesters or α,β-unsaturated ketones can yield a variety of substituted triazolopyrimidines. nih.gov The versatility of this method allows for the introduction of diverse substituents onto the pyrimidine ring by selecting appropriately functionalized 1,3-dicarbonyl precursors.
| Aminotriazole Derivative | 1,3-Dicarbonyl or Equivalent | Resulting Product Core | Reference |
|---|---|---|---|
| 3-Amino-1,2,4-triazole | Isoflavones | nih.govnih.govnih.govTriazolo[4,3-a]pyrimidine | researchgate.net |
| 3-Amino-1,2,4-triazole | β-Ketoesters | Substituted nih.govnih.govnih.govTriazolo[4,3-a]pyrimidines | nih.gov |
| 3-Amino-1,2,4-triazole | α,β-Unsaturated Ketones | Substituted nih.govnih.govnih.govTriazolo[4,3-a]pyrimidines | nih.gov |
Cyclocondensation from Pyrimidine Derivatives (e.g., Hydrazinylpyrimidines)
An alternative and equally important annulation strategy begins with a pyrimidine precursor, typically a hydrazinylpyrimidine. nih.gov In this approach, the triazole ring is constructed onto the existing pyrimidine core. The reaction of a 2-hydrazinylpyrimidine with a one-carbon electrophilic synthon, such as an orthoester or a carboxylic acid derivative, leads to the formation of the fused triazole ring. nih.gov
For example, the cyclization of 2-hydrazinylpyrimidines with triethoxymethane can yield the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine skeleton. nih.gov This method is particularly useful for accessing derivatives with specific substitution patterns on the pyrimidine ring that might be difficult to achieve through the aminotriazole route. The reaction often proceeds through an intermediate hydrazone, which then undergoes intramolecular cyclization.
Multi-component Condensation Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines in a single step from three or more starting materials. nih.govresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity.
A notable example is the one-pot, three-component synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776). nih.gov This reaction, often catalyzed by an acid, proceeds through a cascade of reactions, likely involving a Knoevenagel-type condensation followed by a Michael addition and subsequent intramolecular cyclization and dehydration to furnish the final fused heterocyclic system. nih.gov The use of various aldehydes allows for the introduction of a wide range of substituents at a specific position on the pyrimidine ring. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Resulting Product |
|---|---|---|---|---|---|
| 5-Amino-1-phenyl-1H-1,2,4-triazole | Aromatic Aldehyde | Ethyl Acetoacetate | APTS (p-Toluenesulfonic acid) | Ethanol (B145695) | Ethyl 1,5-dihydro-5-aryl-7-methyl-1-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine-6-carboxylate |
Oxidative Cyclization Approaches
Oxidative cyclization represents a key method for the formation of the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine ring system, particularly starting from hydrazone intermediates. mdpi.commdpi.comscilit.com This strategy involves the formation of a C-N or N-N bond through an oxidation step, which triggers the cyclization to form the triazole ring.
A common approach involves the reaction of 2-pyridylhydrazones (or pyrimidylhydrazones) with an oxidizing agent. mdpi.com For instance, the treatment of 2-pyridylhydrazones with N-chlorosuccinimide (NCS) can lead to the formation of nih.govnih.govnih.govtriazolo[4,3-a]pyridines under mild conditions. mdpi.com This methodology is believed to proceed through the formation of a chlorohydrazone intermediate, which then eliminates HCl to generate a nitrilimine. The subsequent intramolecular cyclization of the nitrilimine onto the pyridine (B92270) nitrogen affords the fused triazolo ring system. mdpi.com
Other oxidizing agents, such as iodobenzene (B50100) diacetate (IBD), have also been employed effectively. mdpi.comscilit.com For example, the oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones with IBD in dichloromethane (B109758) can produce nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines, which may then undergo rearrangement to other isomeric forms. nih.gov The choice of oxidizing agent and reaction conditions can be crucial in determining the outcome and yield of the reaction.
Rearrangement Reactions Leading to and fromnih.govnih.govnih.govtriazolo[4,3-a]pyrimidine
Rearrangement reactions play a significant role in the chemistry of fused triazolopyrimidine systems, allowing for the interconversion between different isomers.
Dimroth Rearrangement Pathways
The Dimroth rearrangement is a well-documented isomerization process in heterocyclic chemistry, and it is particularly relevant to the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine system. nih.govbenthamscience.comwikipedia.org This rearrangement typically involves the interconversion of a nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine into its more thermodynamically stable nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine isomer. nih.govresearchgate.net
ANRORC-Type Mechanisms
The SN(ANRORC) mechanism, an acronym for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a significant pathway in the chemistry of nitrogen-containing heterocycles, particularly pyrimidines. researchgate.net This mechanism describes a substitution reaction where the direct displacement of a leaving group does not occur. Instead, the process is initiated by the addition of a nucleophile to the heterocyclic ring, leading to the cleavage of a bond within the ring (Ring Opening). This is followed by a structural reorganization and subsequent intramolecular cyclization (Ring Closure) to yield a product that may be an isomer of the one expected from direct substitution, or may even involve the exchange of ring atoms with the nucleophile. researchgate.net
While not a primary method for the initial construction of the researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine system, the ANRORC mechanism is crucial for understanding the rearrangements that this scaffold can undergo. A classic example is the Dimroth rearrangement, where researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidines isomerize to the thermodynamically more stable researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidines. capes.gov.brnih.gov
The mechanism for this rearrangement can be described by an ANRORC-type pathway:
Addition of Nucleophile: The reaction is often initiated by a nucleophile, such as a hydroxide (B78521) ion in basic conditions or a water molecule in acidic conditions, attacking an electrophilic carbon atom in the pyrimidine ring.
Ring Opening: This addition facilitates the cleavage of the N-C bond in the pyrimidine ring, opening it to form a more flexible intermediate.
Ring Closure: The intermediate undergoes a conformational change, allowing the terminal nitrogen of the triazole precursor to attack the carbonyl or imine group of the opened pyrimidine fragment, leading to the formation of the new, more stable [1,5-a] fused ring system.
This rearrangement underscores the electrophilic nature of the pyrimidine ring within the fused system and the dynamic equilibrium that can exist between different isomeric forms under specific reaction conditions. capes.gov.br
Palladium-Catalyzed Synthesis Routes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct palladium-catalyzed cyclization to form the researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine core from simple precursors is not widely documented, palladium catalysis is instrumental in synthetic routes that build up the necessary precursors.
An analogous and efficient synthesis for the related researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold highlights a key palladium-catalyzed step. organic-chemistry.org This process involves the palladium-catalyzed C-N coupling of a hydrazide with a 2-chloropyridine. This reaction chemoselectively forms a 2-hydrazinopyridine (B147025) intermediate, which is the direct precursor needed for the subsequent cyclization to form the fused triazole ring. organic-chemistry.org
Plausible Extension to researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine Synthesis: This strategy can be logically extended to the synthesis of researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidines. The key steps would be:
Pd-Catalyzed C-N Coupling: Reaction of a substituted 2-chloropyrimidine (B141910) with a suitable hydrazide in the presence of a palladium catalyst (e.g., a complex with ligands like Xantphos or BINAP) and a base. This would form the crucial 2-hydrazinopyrimidine (B184050) intermediate.
Cyclization/Dehydration: The resulting intermediate would then be cyclized, often under acidic conditions or via thermal or microwave-assisted dehydration, to yield the final researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine ring system.
Furthermore, palladium catalysis is extensively used for the functionalization of the pre-formed triazolopyrimidine nucleus, for instance, through Suzuki or Sonogashira cross-coupling reactions on halogenated derivatives. researchgate.net These methods allow for the introduction of a wide array of substituents, which is critical for developing structure-activity relationships in drug discovery.
Green Chemistry Approaches inresearchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, which include the use of environmentally benign solvents, energy-efficient processes like microwave irradiation, and catalyst-free or one-pot reactions that reduce waste and improve atom economy.
Microwave Irradiation: Microwave-assisted synthesis has become a powerful tool in heterocyclic chemistry. The rapid heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of side products. While many published examples focus on the isomeric researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidines or the analogous researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridines, the results strongly support its applicability to the researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine core. mdpi.com For instance, the final dehydration and cyclization step in the synthesis of related fused triazoles is often efficiently achieved under microwave irradiation. organic-chemistry.org
Aqueous and Greener Media: The use of ethanol as a reaction solvent represents a greener alternative to chlorinated or aprotic polar solvents. A notable green method for synthesizing researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine derivatives involves a one-pot, three-component reaction between a 5-amino-1H-1,2,4-triazole, an aromatic aldehyde, and ethyl acetoacetate in ethanol. researchgate.net This approach is highly efficient, combining multiple steps into a single operation, which saves time, energy, and resources.
Catalyst-Free Conditions: Developing catalyst-free reactions is a primary goal of green chemistry. Research on the related researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine system has demonstrated that synthesis is possible under microwave conditions without any added catalyst or additive. mdpi.com This tandem reaction proceeds through a transamidation followed by nucleophilic addition and condensation. The success of this approach on a closely related scaffold suggests that catalyst-free pathways for researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine synthesis are a viable and important area for future development.
| Approach | Key Features | Reactants Example | Conditions | Reference |
|---|---|---|---|---|
| One-Pot, Three-Component Reaction | High atom economy; reduced waste; use of ethanol as a green solvent. | 5-amino-1-phenyl-1H-1,2,4-triazole, Aromatic Aldehyde, Ethyl Acetoacetate | Ethanol, Reflux, 24h | researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times; improved yields; energy efficiency. | 2,3-dichloropyridine, Hydrazine (B178648) Hydrate (for pyridine analogue) | Microwave Irradiation | mdpi.com |
| Catalyst-Free Synthesis | Avoids metal contamination; simplifies purification; environmentally benign. | Enaminonitriles, Benzohydrazides (for pyridine analogue) | Toluene, Microwave, 140 °C | mdpi.com |
Synthesis of Specific Functionalizedresearchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine Derivatives (e.g., Selanyl (B1231334) Derivatives)
The synthesis of specifically functionalized derivatives is essential for modulating the biological activity of the core heterocycle. A facile, metal-free method has been developed for the preparation of novel alkyl selanyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine derivatives. researchgate.net This multi-step pathway provides access to a diverse library of these selenium-containing compounds.
The general synthetic route is as follows:
Selenocyanation: The synthesis begins with a suitable polychlorinated pyrimidine, such as 5-bromo-2,4-dichloro-6-methylpyrimidine. This starting material is treated with potassium selenocyanate (B1200272), which acts as a nucleophile to introduce the selenocyanate group onto the pyrimidine ring, yielding a key intermediate like 5-bromo-2-chloro-4-methyl-6-selenocyanatopyrimidine.
Alkylation: The selenocyanate intermediate is then reacted with various alkyl halides. This step attaches the desired alkyl group to the selenium atom, forming an alkyl selanyl pyrimidine derivative.
Hydrazinolysis: The resulting alkyl selanyl pyrimidine is treated with hydrazine hydrate. The hydrazine group displaces a chloro substituent on the pyrimidine ring, creating the crucial 2-hydrazinyl intermediate necessary for the final ring closure.
Triazole Ring Formation: Finally, the hydrazinyl intermediate is reacted with various orthoesters. This reaction constructs the fused triazole ring, yielding the target alkyl selanyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine derivatives in good to excellent yields. researchgate.net
This synthetic strategy is advantageous as it proceeds under metal-free and ligand-free conditions in an air atmosphere, making it a practical and accessible method for generating these specialized derivatives. researchgate.net
| Starting Material (Pyrimidine) | Key Reagents | Intermediate Formed | Final Product Structure | Yield | Reference |
|---|---|---|---|---|---|
| 5-bromo-2,4-dichloro-6-methylpyrimidine | 1. KSeCN 2. Alkyl Halide (R-X) 3. Hydrazine Hydrate 4. Orthoester (R'C(OEt)₃) | Alkyl selanyl hydrazinyl pyrimidine | Alkyl selanyl- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine | Good to Excellent | researchgate.net |
Structural Elucidation and Theoretical Investigations Of 1 2 3 Triazolo 4,3 a Pyrimidine Systems
Spectroscopic Characterization Techniques
A suite of spectroscopic methods is indispensable for the characterization of nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidines, confirming their successful synthesis and providing insights into their electronic and vibrational properties.
NMR spectroscopy is a cornerstone technique for the structural elucidation of nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine derivatives. nih.govresearchgate.netresearchgate.net
¹³C-NMR: Carbon-13 NMR complements ¹H-NMR by providing data on the carbon skeleton. In ethyl 5-(4-chlorophenyl)-3,7-dimethyl-1-phenyl-1,5-dihydro- nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine-6-carboxylate, characteristic signals for the carbonyl carbon (C=O) of the ester group, the C7, C3, and C8a carbons of the heterocyclic core, and the C5 and C6 carbons are observed at approximately δ 166.5, 159.9, 148.4, 144.6, 57.0, and 97.6 ppm, respectively. nih.gov
¹⁵N-NMR and 2D NMR: While less commonly reported, ¹⁵N-NMR can offer direct insight into the electronic environment of the nitrogen atoms within the fused ring system. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals, especially in complex substituted derivatives, by revealing proton-proton and proton-carbon correlations through one or more bonds.
Table 1: Representative ¹H-NMR Data for Selected nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine Derivatives
| Compound | H-5 (s, 1H) | Other Characteristic Signals | Solvent |
|---|---|---|---|
| Ethyl 3,7-dimethyl-1-phenyl-5-(p-tolyl)-1,5-dihydro- nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine-6-carboxylate | 6.14 ppm | 1.25 (t, 3H, CH₃), 2.20 (s, 3H, CH₃-C3), 2.33 (s, 3H, CH₃), 2.54 (s, 3H, H10), 4.109–4.13 (m, 2H, O-CH₂), 7.12 (d, 2H), 7.27 (d, 3H), 7.47 (t, 2H), 8.19 (d, 2H) | CDCl₃ |
| Ethyl 5-(4-chlorophenyl)-3,7-dimethyl-1-phenyl-1,5-dihydro- nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine-6-carboxylate | 6.16 ppm | 1.26 (t, 3H, CH₃), 2.19 (s, 3H, CH₃-C3), 2.53 (s, 3H, H10), 4.10–4.12 (m, 2H, O-CH₂), 7.29–7.32 (m, 5H), 7.48–7.52 (m, 2H), 8.19 (d, 2H) | CDCl₃ |
| Ethyl 5-(2,4-dichlorophenyl)-3,7-dimethyl-1-phenyl-1,5-dihydro- nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine-6-carboxylate | 6.63 ppm | 1.22 (t, 3H, CH₃), 2.27 (s, 3H, CH₃-C3), 2.56 (s, 3H, H10), 4.11 (q, 2H, O-CH₂), 7.23–7.25 (m, 1H), 7.30 (d, 1H), 7.38 (d, 1H), 7.45–7.50 (m, 3H), 8.16 (d, 2H) | CDCl₃ |
Table 2: Representative ¹³C-NMR Data for Ethyl 5-(4-chlorophenyl)-3,7-dimethyl-1-phenyl-1,5-dihydro- nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine-6-carboxylate
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C=O | 166.5 |
| C7 | 159.9 |
| C3 | 148.4 |
| C8a | 144.6 |
| C6 | 97.6 |
| O-CH₂ | 59.6 |
| C5 | 57.0 |
| C10 | 25.3 |
| CH₃ | 14.4 |
| CH₃-C3 | 11.0 |
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine derivatives.
IR Spectroscopy: In the IR spectra of substituted nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidines, characteristic absorption bands are observed. For derivatives containing a carbonyl group, such as an ester, a strong stretching vibration (νC=O) is typically seen in the range of 1685-1691 cm⁻¹. nih.gov The C=N stretching vibration (νC=N) of the heterocyclic rings usually appears around 1641-1645 cm⁻¹. nih.gov For amino-substituted derivatives, N-H stretching and bending vibrations are also prominent. For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, a broad and strong band in the 2700–3400 cm⁻¹ range is attributed to N–H⋯N hydrogen bonding, with a specific ν(N–H⋯N) vibration observed at 3153 cm⁻¹. nih.gov
Raman Spectroscopy: FT-Raman spectroscopy complements IR data. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the in-plane bending vibration δ(N–H⋯N) is observed at 1423 cm⁻¹, corroborating the IR data. nih.gov
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine compounds.
High-Resolution Mass Spectrometry (HRMS): HRMS, often using electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. For a series of newly synthesized nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine derivatives, the experimentally found [M+H]⁺ ion masses were in excellent agreement with the calculated values, confirming their elemental composition. nih.govrsc.org
UV-Vis absorption and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of these compounds.
UV-Vis Spectroscopy: The electronic absorption spectra of nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic rings. The specific wavelengths and intensities of these absorptions are influenced by the substituents on the core structure.
Luminescence: Some derivatives of the isomeric nih.govnih.govchemicalbook.comtriazolo[1,5-a]pyrimidine system have been investigated as fluorescence probes. For instance, an amide derivative was found to be a selective and sensitive fluorescent sensor for Fe³⁺ ions, exhibiting fluorescence quenching upon binding. nih.gov The Stokes shifts, which are the difference between the absorption and emission maxima, provide insights into the electronic and geometric changes upon excitation. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the Stokes shifts were determined to be 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine (B92270) ring. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.govjyu.fi
X-ray crystallographic studies have confirmed the fused bicyclic structure of the nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine system.
Bond Lengths and Angles: The crystal structure of derivatives reveals the planarity or near-planarity of the fused ring system. For example, in the related 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole system, the triazole and indole (B1671886) rings are found to be twisted relative to each other. jyu.fi
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by various intermolecular forces, including hydrogen bonding and π–π stacking interactions. In the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules form dimers through N–H⋯N hydrogen bonds. nih.gov These dimers are then arranged in stacks, influenced by electrostatic and van der Waals forces. nih.gov The presence of π–π stacking interactions has also been confirmed in related systems by analyzing the shape index and curvedness of molecular surfaces. consensus.app
Table 3: Crystal Data and Structure Refinement for a Representative nih.govnih.govchemicalbook.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Intermolecular Interactions
Intermolecular forces play a pivotal role in the solid-state packing and molecular recognition of jchemrev.comjchemrev.comosi.lvtriazolo[4,3-a]pyrimidine derivatives.
Hydrogen Bonding: N-H···N hydrogen bonds are a prominent feature in the crystal structures of amino-substituted jchemrev.comjchemrev.comosi.lvtriazolo[4,3-a]pyrimidines. For instance, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, two molecules are linked via N–H⋯N hydrogen bonds, forming a dimeric associate. nih.govmdpi.com The amino group acts as a hydrogen bond donor, while a nitrogen atom in the triazole ring of an adjacent molecule serves as the acceptor. nih.gov These interactions are crucial for the stability of the crystal lattice.
π-π Stacking: π-π stacking interactions are another significant noncovalent force observed in these systems. These interactions, driven by van der Waals forces, contribute to the stabilization of molecular packing. researchgate.netnih.gov The extent of π-π stacking can be influenced by the presence and nature of substituents on the aromatic rings, which can modulate the electron density and polarizability of the system. rsc.org In some cases, a compromise between hydrogen bonding and π-π stacking interactions dictates the final crystal packing arrangement. rsc.org
Computational Chemistry and Quantum Mechanical Studies
Computational methods provide deep insights into the structure, properties, and reactivity of jchemrev.comjchemrev.comosi.lvtriazolo[4,3-a]pyrimidine systems.
Density Functional Theory (DFT) is a widely used computational tool for investigating the electronic structure and properties of these compounds.
B3LYP Functional: The B3LYP hybrid functional is frequently employed, often in conjunction with basis sets like 6-311++G(2d,2p) or 6-31G*, to optimize molecular geometries and calculate various properties. jchemrev.comjchemrev.comosi.lvtandfonline.com DFT calculations have been used to determine geometrical parameters, which have shown excellent agreement with experimental data from X-ray crystallography. jchemrev.comjchemrev.com
Time-Dependent DFT (TD-DFT): TD-DFT calculations are utilized to predict electronic absorption spectra (UV-Vis) and investigate the nature of electronic transitions. jchemrev.comjchemrev.comnih.gov This method allows for the theoretical exploration of spectroscopic properties and the influence of solvent polarity on these properties. jchemrev.com
The electronic properties of jchemrev.comjchemrev.comosi.lvtriazolo[4,3-a]pyrimidine derivatives are key to understanding their reactivity and potential applications.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap are important quantum chemical parameters. jchemrev.com The HOMO-LUMO gap provides information about the chemical reactivity and kinetic stability of the molecule. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com
Table 1: Calculated Electronic Properties of Selected Triazolopyrimidine Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
| 5,7-diphenyl-4,7-dihydrofuran- jchemrev.comjchemrev.comosi.lvtriazolo[1,5-a]pyrimidine derivative (45) | B3LYP/6-311G(df,pd) | - | - | - | [Data not available] |
| Substituted triazolo[1,5-a]pyrimidine (46) | TD-B3LYP/6-311G(d,p) | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| 1,2,4-triazole (B32235) tautomer (a) | - | - | - | - | 4.55 |
Data sourced from multiple computational studies. jchemrev.comresearchgate.net
Prototropic tautomerism is a significant phenomenon in triazole-containing compounds. researchgate.net While the unsubstituted jchemrev.comjchemrev.comosi.lvtriazolo[1,5-a]pyrimidine core does not exhibit annular tautomerism, the introduction of substituents like hydroxyl or amino groups can lead to the existence of different tautomeric forms. nih.gov
DFT calculations at the B3LYP/6-311++G(2d,2p) level have been employed to investigate the tautomeric structures of compounds like 3-amino jchemrev.comjchemrev.comosi.lvtriazolo[4,3-a]pyrimidin-5-one in both the gas phase and in solution. osi.lv These calculations help in determining the relative stabilities of the different tautomers by comparing their Gibbs free energies. jchemrev.com
Computational methods are instrumental in elucidating the mechanisms of reactions involving jchemrev.comjchemrev.comosi.lvtriazolo[4,3-a]pyrimidines. For instance, the formation of these compounds can proceed through a one-pot, three-component reaction, and computational studies can help to understand the sequence of events, including nucleophilic attack, ring opening, and subsequent ring closure. researchgate.net DFT calculations can be used to model the transition states and intermediates, providing insights into the reaction pathways and the factors that control regioselectivity. mdpi.com
The Quantum Theory of Atoms in Molecules (AIM) is a powerful tool for analyzing the electron density to characterize chemical bonding, including intramolecular interactions. researchgate.net AIM has been used to study intramolecular hydrogen bonds in derivatives of jchemrev.comjchemrev.comosi.lvtriazolo[4,3-a]pyrimidine. osi.lv By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM provides a quantitative description of the strength and nature of these interactions. nih.gov
Reactivity and Chemical Transformations Of 1 2 3 Triazolo 4,3 a Pyrimidine Ring Systems
Nucleophilic and Electrophilic Substitution Reactions
The nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine ring system is susceptible to both nucleophilic and electrophilic substitution reactions, with the positions of substitution being highly dependent on the nature of the substituents already present on the ring and the reaction conditions.
Electrophilic Substitution:
Electrophilic substitution reactions on the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine nucleus have been a subject of significant investigation. For instance, in pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic attack by reagents such as bromine, iodine monochloride, and a mixture of nitric and sulfuric acids in glacial acetic acid has been shown to occur preferentially at the 6-position. nih.govnih.gov This results in the formation of 6-bromo, 6-iodo, and 6-nitro derivatives, respectively, rather than substitution at the 7-position. nih.govnih.gov The stability of the resulting products is supported by mass spectrometry data, which often shows the molecular ion peak as the base peak. nih.gov
The reaction of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with various electrophiles leads to a new series of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. nih.govnih.gov Subsequent reactions of these compounds with electrophilic reagents yield the corresponding 6-substituted derivatives. nih.govnih.gov
Nucleophilic Substitution:
While detailed examples of nucleophilic substitution directly on the parent nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine ring are less commonly documented in the provided search results, the reactivity of related pyrimidine (B1678525) systems provides some insight. For example, the methylmercapto group in 4-hydroxy-6-methyl-2-methylthiopyrimidine can be displaced by hydrazides of carboxylic acids, leading to the formation of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidin-7(8H)-one derivatives through a nucleophilic substitution followed by spontaneous cyclization. researchgate.net This suggests that appropriately substituted nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines could undergo nucleophilic substitution at positions activated by electron-withdrawing groups.
Functional Group Interconversions on thenih.govnih.govnih.govtriazolo[4,3-a]pyrimidine Scaffold
The ability to modify functional groups on the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine scaffold is essential for creating diverse libraries of compounds for biological screening.
One common transformation is the conversion of a hydrazino group. For example, boiling 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with acetic acid results in the formation of 7-acetylhydrazino derivatives. nih.govnih.gov Further treatment of these acetylhydrazino compounds can lead to additional functionalization. For instance, bromination can yield dibromo-derivatives, while iodination and nitration can produce monosubstituted products. nih.gov Treatment with boiling acetic anhydride (B1165640) can lead to the formation of triacetyl derivatives. nih.gov
Another key transformation is the construction of the triazole ring itself, which often involves the cyclization of a precursor. For instance, 2-(2-arylidenehydrazinyl)-4-methyl-6-phenylpyrimidine derivatives can undergo intramolecular oxidative-cyclization mediated by diacetoxyiodobenzene (B1259982) (DIB) to form nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines. researchgate.net Similarly, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino- nih.govnih.govnih.gov-triazolo[4,3-a]pyridines, a related fused system. organic-chemistry.org
Ring Opening and Degradation Pathways
The stability of the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine ring system is a critical factor in its suitability as a drug scaffold. While generally stable, under certain conditions, ring opening and degradation can occur.
One notable reaction is the Dimroth rearrangement, which involves the conversion of a nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine to its more stable isomer, a nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine. nih.gov This rearrangement typically occurs under basic conditions and involves the opening of the pyrimidine ring followed by recyclization.
The search results did not provide specific details on other degradation pathways of the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine ring itself. However, the reactivity of the substituents can lead to degradation. For instance, harsh reaction conditions used for functional group interconversions could potentially lead to the decomposition of the heterocyclic core, although this is not explicitly detailed in the provided information.
Regioselectivity in Chemical Reactions
Regioselectivity is a paramount concern in the synthesis and functionalization of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines, as the biological activity of the resulting compounds is often highly dependent on the precise placement of substituents.
As mentioned in Section 4.1, electrophilic substitution on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines demonstrates high regioselectivity, with substitution occurring at the C-6 position. nih.govnih.gov This is a clear example of how the inherent electronic properties of the fused ring system direct incoming electrophiles to a specific site.
In the synthesis of substituted nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines via a one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776), the regioselectivity of the condensation is a key aspect. The proposed mechanism involves a Knoevenagel-type reaction followed by either a Michael addition or a reaction between the aminotriazole and the arylidene, ultimately leading to the specific [4,3-a] fused system. nih.gov The regioselectivity of this process has been confirmed by 2D NMR and X-ray crystallographic analyses. nih.gov
Furthermore, the synthesis of 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine nucleobases highlights the importance of regioselective reactions in building complex heterocyclic systems. In this case, an iron(III)-catalyzed 1,3-dipolar cycloaddition reaction between aryl and benzyl (B1604629) azides and N1-propargyl nucleobases proceeded with high regioselectivity, yielding only a single regioisomer. nih.gov While not directly involving the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine ring, this demonstrates a general principle of achieving high regioselectivity in the synthesis of related heterocyclic structures.
Coordination Chemistry and Metal Complexes Of 1 2 3 Triazolo 4,3 a Pyrimidine Ligands
Ligand Design and Synthesis for Metal Chelation
The design of benthamscience.comnih.govnih.govtriazolo[4,3-a]pyrimidine ligands for metal chelation is intrinsically linked to the synthetic challenges posed by the Dimroth rearrangement. This acid- or base-catalyzed isomerization often leads to the formation of the thermodynamically more stable benthamscience.comnih.govnih.govtriazolo[1,5-a]pyrimidine or benthamscience.comnih.govnih.govtriazolo[1,5-c]pyrimidine isomers. benthamscience.comnih.govbeilstein-journals.org Consequently, synthetic strategies must be carefully devised to favor the formation and isolation of the desired [4,3-a] isomer.
Key synthetic approaches to the benthamscience.comnih.govnih.govtriazolo[4,3-a]pyrimidine core often involve the cyclization of 2-hydrazinopyrimidines. nih.gov For instance, the reaction of 2-hydrazinopyrimidines with appropriate acylating agents can yield the s-triazolo[4,3-a]pyrimidine system. However, these conditions can also promote the Dimroth rearrangement. nih.gov Another method involves the oxidative cyclization of pyrimidinylhydrazones. For example, the use of iodobenzene (B50100) diacetate can facilitate the formation of the benthamscience.comnih.govnih.govtriazolo[4,3-c]pyrimidine ring system, which is structurally related and can also undergo rearrangement. beilstein-journals.org
The introduction of substituents on the pyrimidine (B1678525) or triazole ring is a critical aspect of ligand design. These substituents can modulate the electronic properties and steric hindrance of the ligand, thereby influencing its coordination behavior and the stability of the resulting metal complexes. However, the nature of these substituents can also affect the rate of the Dimroth rearrangement. benthamscience.com The presence of aliphatic substituents, for instance, has been observed to facilitate this isomerization. benthamscience.combenthamdirect.com
A significant challenge in this area is the general instability of benthamscience.comnih.govnih.govtriazolo[4,3-c]pyrimidine compounds compared to their [1,5-c] counterparts, often making their isolation for preparative purposes difficult. beilstein-journals.org This inherent instability necessitates that the isomerization is sometimes allowed to proceed to the more stable isomer, which is then used in coordination studies. beilstein-journals.org
Metal-Ligand Binding Modes and Coordination Geometries
Due to the limited number of structurally characterized metal complexes specifically with benthamscience.comnih.govnih.govtriazolo[4,3-a]pyrimidine ligands, insights into their binding modes are often inferred from related systems, such as benthamscience.comnih.govnih.govtriazolo[4,3-a]pyridines. These analogous structures suggest that the nitrogen atoms of the triazole ring are the primary sites for metal coordination.
In the benthamscience.comnih.govnih.govtriazolo[4,3-a]pyridine series, coordination to metals like rhodium and palladium has been shown to occur through the ylidene carbon at the 3-position, forming stable metal-carbon bonds. nih.gov This suggests a potential for benthamscience.comnih.govnih.govtriazolo[4,3-a]pyrimidines to act as N-heterocyclic carbene (NHC) precursors.
In contrast, the isomeric benthamscience.comnih.govnih.govtriazolo[1,5-a]pyrimidines predominantly coordinate to metal ions through the N3 nitrogen atom in a monodentate fashion. researchgate.netmdpi.com Bidentate coordination through the N3 and N4 atoms, leading to the formation of dinuclear or polynuclear species, is also well-documented for the [1,5-a] isomer with various transition metals, including copper(II). nih.govresearchgate.netnih.gov Given the arrangement of nitrogen atoms in the [4,3-a] scaffold, with a bridgehead nitrogen and two adjacent nitrogen atoms in the five-membered ring, different coordination modes, including bridging and chelation, are theoretically possible. The specific coordination geometry would be highly dependent on the metal ion's preferred coordination number and geometry, as well as the steric and electronic properties of the ligand.
Spectroscopic and Structural Characterization of Metal Complexes
The characterization of metal complexes of benthamscience.comnih.govnih.govtriazolo[4,3-a]pyrimidine and its derivatives relies on a combination of spectroscopic and structural techniques. While a comprehensive library of data for this specific isomer is not available, the methods employed for its pyridine (B92270) analogue and the more stable [1,5-a]pyrimidine isomer are directly applicable.
Infrared (IR) spectroscopy is a valuable tool for determining the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N and N-N bonds of the triazole and pyrimidine rings upon complexation can indicate which nitrogen atoms are involved in bonding to the metal ion.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, providing further evidence of metal-ligand interaction.
UV-Visible spectroscopy can be used to study the electronic transitions within the metal complexes and to monitor their stability in solution. mdpi.com The absorption spectra of the complexes are typically different from those of the free ligand, indicating coordination. mdpi.com
Mass spectrometry confirms the formation of the desired complex and provides information about its composition.
For paramagnetic metal complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to probe the electronic environment of the metal ion.
Applications in Inorganic Chemistry (e.g., Potential Fluorescence Sensors, Chemisensors, Catalysts)
The application of metal complexes of benthamscience.comnih.govnih.govtriazolo[4,3-a]pyrimidine in inorganic chemistry is an area with significant potential, though it remains largely unexplored. The development of these applications is contingent on overcoming the synthetic challenges associated with the ligand.
Potential as Fluorescence Sensors and Chemosensors: Nitrogen-containing heterocyclic compounds are known to form complexes that can act as fluorescence sensors or chemosensors for the detection of metal ions. nih.gov The coordination of a metal ion to the ligand can lead to changes in its fluorescence properties, such as enhancement or quenching, allowing for the selective detection of the analyte. While derivatives of the isomeric benthamscience.comnih.govnih.govtriazolo[1,5-a]pyrimidine have been investigated as fluorescence probes for Fe³⁺ ions, similar applications for the [4,3-a] isomer are yet to be reported. nih.govresearchgate.net The unique electronic structure of the benthamscience.comnih.govnih.govtriazolo[4,3-a]pyrimidine core could potentially lead to sensors with novel selectivity and sensitivity.
Potential as Catalysts: Metal complexes of N-heterocyclic ligands are widely used as catalysts in various organic transformations. chemscene.com For instance, rhodium and palladium complexes of benthamscience.comnih.govnih.govtriazolo[4,3-a]pyridin-3-ylidenes have demonstrated good catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov This suggests that metal complexes of benthamscience.comnih.govnih.govtriazolo[4,3-a]pyrimidines, particularly those where the ligand acts as an N-heterocyclic carbene, could also exhibit catalytic properties. Furthermore, zinc complexes have been used to catalyze the synthesis of benthamscience.comnih.govnih.govtriazolo[1,5-a]pyrimidines, highlighting the role of metal complexes in facilitating reactions involving this heterocyclic system. nih.govrsc.orgrsc.org
Biological Activities and Medicinal Chemistry Research Of 1 2 3 Triazolo 4,3 a Pyrimidine Derivatives Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effects
Anticancer and Antitumor Activities
Derivatives of benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine have demonstrated notable antiproliferative effects against various cancer cell lines in laboratory studies.
Mechanism of Action Investigations
The anticancer effects of these compounds are attributed to several mechanisms of action, including the induction of apoptosis, DNA photocleavage, and the inhibition of key kinases involved in cancer progression.
Apoptosis Induction: Certain benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov For instance, some derivatives have been shown to trigger apoptosis in breast cancer cells. nih.gov
DNA Photocleavage Activity: Some compounds within this class exhibit DNA photocleavage activity, meaning they can damage the DNA of cancer cells upon activation by light, leading to cell death. nih.gov
Kinase Inhibition:
c-Met and VEGFR-2: The c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases that play a crucial role in tumor angiogenesis and metastasis. acs.orgjohnshopkins.edu Several studies have focused on designing benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives as dual inhibitors of c-Met and VEGFR-2. acs.orgnih.gov For example, a series of substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives were synthesized and evaluated for their ability to inhibit these kinases. acs.orgnih.gov One promising compound from this series demonstrated potent inhibitory activity against VEGFR-2 with an IC50 value of 3.7 nM, comparable to the standard drug sorafenib. nih.gov Another novel derivative was found to be a potent c-Met kinase inhibitor with an IC50 of 11.77 µM. nih.gov
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives have been evaluated against a range of human cancer cell lines.
| Cell Line | Compound/Derivative | Observed Effect | Reference |
| A549 (Lung Carcinoma) | Triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine | Anticancer activity | nih.gov |
| MCF-7 (Breast Adenocarcinoma) | benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives | Antitumor activity with IC50 value of 19.73 μM for one derivative. | nih.gov |
| Triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine | G2/M cell cycle arrest and apoptosis induction. | nih.gov | |
| HeLa (Cervical Cancer) | Halogenated thieno[3,2-d]pyrimidines | Cytotoxicity | nih.gov |
| HepG-2 (Hepatocellular Carcinoma) | benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidines | Antiproliferative effects. | nih.gov |
| bis( benthamdirect.comnih.govnih.govtriazolo)[4,3-a:3′,4′-c]quinoxaline derivatives | Cytotoxic activities and apoptosis induction. | nih.gov | |
| MDA-MB-231 (Breast Adenocarcinoma) | benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives | Antitumor activity with IC50 value of 17.83 μM for one derivative. | nih.gov |
| Halogenated thieno[3,2-d]pyrimidine | Cytotoxicity and mitotic arrest. | nih.gov |
Antimicrobial Activities
The benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine scaffold is a promising platform for the development of new antimicrobial agents.
Antibacterial Efficacy
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
Gram-Positive Pathogens:
Staphylococcus aureus : Novel benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against S. aureus. mdpi.com One compound, in particular, exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL. mdpi.com Other research has also highlighted the potent inhibitory effect of certain derivatives against S. aureus. nih.gov
Gram-Negative Pathogens:
Escherichia coli : The same series of benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives also showed activity against E. coli, with one compound displaying an MIC of 16 μg/mL. mdpi.com
Some benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine oxazolidinones have been reported as potent inhibitors of Gram-positive pathogens, with one derivative being 4-16 times more potent than the antibiotic Linezolid. nih.gov
Antifungal Efficacy
Research has also explored the antifungal potential of benthamdirect.comnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives. Studies have shown that some of these compounds exhibit significant antifungal activities against various plant pathogenic fungi, such as Botrytis cinerea. nih.govfrontiersin.orgresearchgate.net
Anti-parasitic Activity
Derivatives of the triazolopyrimidine core have been investigated for their activity against several parasites.
Leishmania : Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated higher efficacy in vitro against five different species of Leishmania compared to reference drugs. nih.gov
Trypanosoma cruzi : The same metal complexes also showed significant activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Other studies have also highlighted the potential of triazole derivatives in combating Chagas disease. nih.gov
Anti-inflammatory and Analgesic Activities
Derivatives of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. Research in this area has primarily focused on the inhibition of key enzymes involved in the inflammatory cascade.
Enzyme Inhibition (e.g., COX-2, sEH)
A notable area of investigation involves the dual inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). Traditional nonsteroidal anti-inflammatory drugs (tNSAIDs) often cause gastrointestinal issues due to non-selective inhibition of both COX-1 and COX-2. nih.gov While selective COX-2 inhibitors, known as coxibs, were developed to improve gastrointestinal safety, they have been associated with cardiovascular side effects. nih.govnih.gov This has led to the exploration of dual inhibitors that can provide anti-inflammatory effects with a better safety profile. nih.gov
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, analgesic, and cardiovascular protective properties. nih.gov By inhibiting sEH, the levels of these beneficial EETs can be maintained.
In a recent study, a series of fifteen new diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids were synthesized and evaluated as dual COX-2/sEH inhibitors. nih.gov Several of these compounds exhibited potent and selective COX-2 inhibition. nih.govnih.govacs.orgresearchgate.net
Notably, compounds 8b , 8m , and 8o showed the highest potency and selectivity as COX-2 inhibitors, with IC₅₀ values of 15.20, 11.60, and 10.50 μM, respectively. nih.govnih.govresearchgate.net Their selectivity for COX-2 over COX-1 was significantly higher than that of the standard drug celecoxib. nih.govnih.gov Furthermore, these three compounds were also identified as the most potent dual COX-2/sEH inhibitors, with IC₅₀ values against sEH of 3.20, 2.95, and 2.20 nM, respectively, which is comparable to the known sEH inhibitor AUDA. nih.gov
The most effective COX-2 selective inhibitors from this series, 8m and 8o , also demonstrated strong inhibition of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. nih.gov In vivo studies confirmed that these compounds are effective analgesic and anti-inflammatory agents with a high cardioprotective profile. nih.gov Docking studies have provided insights into the binding mechanisms of these active hybrids within the COX-2 active site, supporting their observed selectivity. nih.gov
Table 1: In Vitro Inhibitory Activity of Selected Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids
| Compound | COX-2 IC₅₀ (μM) | COX-1/COX-2 Selectivity Index | sEH IC₅₀ (nM) |
|---|---|---|---|
| 8b | 15.20 | 13 | 3.20 |
| 8m | 11.60 | 20 | 2.95 |
| 8o | 10.50 | 25 | 2.20 |
| Celecoxib | 42 | 8 | - |
| AUDA | - | - | 1.2 |
Anticonvulsant Activities
The search for new anticonvulsant agents with improved efficacy and lower toxicity is a continuous effort in medicinal chemistry. nih.gov Several derivatives of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine scaffold have been investigated for their potential in treating epilepsy.
A series of 7-substituted- nih.govresearchgate.netnih.govtriazolo[4,3-f]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. nih.gov Among these, compound 3i (7-(4-chlorophenoxy)- nih.govresearchgate.netnih.govtriazolo[4,3-f]pyrimidine) emerged as a highly active agent with a median effective dose (ED₅₀) of 34.7 mg/kg. nih.govnih.gov This compound also demonstrated antagonistic activity against seizures induced by various chemoconvulsants, including pentylenetetrazole (PTZ), isoniazid (B1672263) (ISN), 3-mercaptopropionic acid (3-MP), and thiosemicarbazide. nih.gov
In another study, a series of 7-alkoxy- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives were designed and synthesized, showing significant anti-seizure effects in both MES and PTZ tests. researchgate.net The anticonvulsant activity of these compounds is believed to be mediated through allosteric potentiation of GABAᴀ receptors. researchgate.net Compound 10c was selected for further mechanistic studies due to its potent activity. researchgate.net
Furthermore, a study on new triazolopyrimidine and pyrazolopyrimidine derivatives reported that most of the triazolopyrimidines exhibited anticonvulsive activity in both MES and PTZ-induced seizure models. frontiersin.orgresearchgate.net Compound 6d was identified as the most potent derivative, with ED₅₀ values of 15.8 and 14.1 mg/kg against MES and PTZ-induced seizures, respectively. frontiersin.orgresearchgate.net The involvement of GABA receptors, specifically the benzodiazepine (B76468) (BZD) receptor, in the anticonvulsant activity of compound 6d was confirmed through various experiments, including antagonistic effects of flumazenil (B1672878) and radioligand-binding assays. researchgate.net
Table 2: Anticonvulsant Activity of Selected nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) |
|---|---|---|
| 3i | MES | 34.7 |
| 6d | MES | 15.8 |
| 6d | PTZ | 14.1 |
Antiviral Activities (e.g., Anti-HIV, Anti-HCV)
The nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine scaffold has also been explored for its potential antiviral properties, particularly against the human immunodeficiency virus (HIV). The HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) is a crucial enzyme for viral replication and an attractive target for new antiviral drugs. nih.govresearchgate.net
In one study, derivatives based on the 1,2,4-triazolo[1,5-a]-pyrimidine (TZP) scaffold, initially developed as anti-influenza agents, were repurposed to inhibit HIV-1 RNase H function. nih.govresearchgate.net This led to the identification of catechol derivatives that could inhibit RNase H in the low micromolar range without affecting the RT-associated polymerase activity. nih.gov However, these compounds did not show antiviral activity against HIV-1 in cell-based assays. nih.govresearchgate.net Molecular modeling suggested that these compounds interact with an allosteric site on the enzyme, providing a basis for future optimization. nih.gov
Another study focused on the synthesis and evaluation of 4H- nih.govresearchgate.netnih.gov-triazolo[1,5-a]pyrimidin-5-one derivatives for their anti-HIV-1 and anti-herpes simplex virus-1 (HSV-1) activities. elsevierpure.com Compounds 22 , 23 , and 24 completely inhibited the proliferation of HIV-1 at concentrations of 25, 25, and 50 μg/ml, respectively. elsevierpure.com
Furthermore, acetamide-substituted analogs of doravirine (B607182), a non-nucleoside reverse transcriptase inhibitor (NNRTI), incorporating a 1,2,4-triazole (B32235) substituent in the amide fragment, have shown excellent efficacy against HIV-1, comparable to doravirine itself. nih.govresearchgate.net
Other Reported Biological Activities
Beyond the activities mentioned above, derivatives of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine scaffold have been investigated for a range of other biological effects.
Hypoglycemic Activity: Research into the diverse biological activities of this scaffold has included investigations into its potential as a hypoglycemic agent.
Microtubule-Stabilizing CNS Activity: Certain 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) have shown promise as microtubule-stabilizing agents for the potential treatment of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov These compounds are thought to work by interacting with tubulin heterodimers at either the "seventh site" or the vinca (B1221190) site. nih.gov The identification of novel TPD candidates with favorable pharmacokinetic properties, including brain penetration and oral bioavailability, suggests their potential for further development. nih.govnih.gov
Adenosine (B11128) Receptor Antagonism: The structural similarity of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine ring system to purines has led to its investigation as a purine (B94841) surrogate. nih.gov This has resulted in the discovery of derivatives with various biological activities, including adenosine receptor antagonism.
Antitumor Activity: A series of novel nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual c-Met/VEGFR-2 inhibitors. nih.gov Many of these compounds showed promising antiproliferative activity against various cancer cell lines. nih.gov Compound 17l , in particular, demonstrated significant inhibitory effects on tumor cells and c-Met/VEGFR-2 kinase activity. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs. Several structure-activity relationship (SAR) studies have been conducted on nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives.
For anticonvulsant activity, preliminary SAR studies on nih.govresearchgate.netnih.gov-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives indicated that the pyrimidine-7(4H)-one motif is a necessary "active core" for their anti-epileptic effects. researchgate.net
In the context of anti-inflammatory activity, the diaryl substitution pattern on the 1,2,4-triazolo[3,4-a]pyrimidine core appears to be critical for dual COX-2/sEH inhibition. The nature and position of substituents on the aryl rings significantly influence both the potency and selectivity of these compounds. nih.gov
For microtubule-stabilizing activity, the choice of substituents around the TPD core dictates the cellular phenotype. nih.gov Matched molecular pair analyses have revealed that replacing an alkoxide side chain with a fluorine atom can significantly alter the compound's activity class. nih.gov
A quantitative structure-activity relationship (QSAR) study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum identified five molecular descriptors that significantly contribute to their antimalarial activity. mdpi.com This provides a model for designing more potent analogs. mdpi.com
Future Directions and Emerging Research Areas In 1 2 3 Triazolo 4,3 a Pyrimidine Chemistry
Development of Novel Synthetic Methodologies
The quest for more efficient, cost-effective, and environmentally friendly methods to synthesize nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine derivatives is a central theme in current research. These efforts are focused on improving reaction conditions, increasing yields, and allowing for greater molecular diversity.
One significant trend is the move towards green chemistry . This includes the use of water as a solvent and metal-free reaction conditions, such as iodine-mediated oxidative C-N and N-S bond formations. nih.gov Another green approach involves employing ceric ammonium (B1175870) nitrate (B79036) as a catalyst in a recyclable polyethylene (B3416737) glycol medium for oxidative cyclization reactions. nih.gov The use of ultrasound and mechanochemistry are also being explored as alternative energy sources to drive reactions, minimizing the need for harsh solvents and high temperatures. nih.gov
Continuous-flow synthesis is emerging as a powerful technique for the production of nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine intermediates. This methodology offers advantages in terms of safety, scalability, and process control, making it suitable for both laboratory-scale synthesis and industrial production. nih.govresearchgate.net For instance, a two-step continuous-flow strategy has been successfully developed for the synthesis of 1,4,6,7-tetrahydro-5H- nih.govnih.govresearchgate.nettriazolo[4,5-c]pyridines, which are key intermediates for potent P2X7 receptor antagonists. researchgate.net
Novel catalytic systems are also at the forefront of synthetic innovation. Researchers have reported the use of catalysts like agar-entrapped DABCO2(Cl)2, [H2-DABCO][H2PO4]2, and [H2-DABCO][ClO4]2 for the efficient synthesis of nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine derivatives. nih.govresearchgate.net Furthermore, methods like electrochemically induced desulfurative cyclization provide a transition-metal-free and oxidant-free pathway to these heterocyclic systems. nih.gov Other notable advancements include PIFA-mediated intramolecular annulation and the use of N-Chlorosuccinimide (NCS) as an oxidative cyclizing agent. nih.govnih.gov
Multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of highly functionalized nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidines. mdpi.comresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple starting materials.
| Synthetic Methodology | Key Features | Representative Starting Materials | Catalyst/Reagent | Reference(s) |
| Green Synthesis | Environmentally benign, use of recyclable solvents | Amidrazones, Aldehydes, Isothiocyanates | Ceric ammonium nitrate/PEG, Iodine/Water | nih.gov |
| Continuous-Flow Synthesis | Scalable, improved safety and control | 2-Hydrazinopyridines, Isothiocyanates | - | nih.govresearchgate.net |
| Novel Catalysis | Efficient, mild reaction conditions | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aldehydes | Agar-entrapped DABCO2(Cl)2 | nih.govresearchgate.net |
| Electrochemical Synthesis | Transition-metal and external oxidant-free | 2-Hydrazinopyridines, Isothiocyanates | - | nih.gov |
| Multicomponent Reactions | One-pot, high atom economy | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aldehydes, Ethyl acetoacetate (B1235776) | APTS | mdpi.com |
Advanced Computational Approaches for Rational Design
Computational chemistry has become an indispensable tool in the rational design of novel nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine derivatives with desired biological activities. These in silico methods allow for the prediction of molecular properties, binding affinities, and potential biological targets, thereby accelerating the drug discovery process and reducing the need for extensive and costly experimental screening.
Quantitative Structure-Activity Relationship (QSAR) studies are widely used to establish a mathematical correlation between the chemical structure of nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine derivatives and their biological activity. nih.govresearchgate.netresearchgate.net By analyzing a series of compounds, QSAR models can identify key structural features and physicochemical properties that are crucial for activity, guiding the design of more potent analogs. For example, QSAR models have been developed to predict the anti-gastric cancer and anti-malarial activities of triazolopyrimidine hybrids. nih.govresearchgate.net
Molecular docking simulations are employed to predict the binding mode of nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine derivatives within the active site of a biological target. nih.govnih.govnih.govnih.govnih.govrsc.orgnih.govrsc.orgrsc.org This technique provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. Such studies have been instrumental in the development of inhibitors for targets like c-Met, VEGFR-2, tubulin, and various kinases. nih.govnih.govnih.gov
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interactions over time. nih.gov MD simulations can assess the stability of the predicted binding poses from molecular docking and provide a more accurate estimation of the binding free energy. This approach has been used to study the interactions of triazolopyrimidine-based sulfonamides with carbonic anhydrase isoforms. nih.gov
These computational approaches are often used in concert to create a comprehensive in silico workflow for the design and optimization of new nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine-based therapeutic agents.
| Computational Method | Application in nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine Research | Example Target/Activity | Reference(s) |
| QSAR | Predicting biological activity based on chemical structure | Anti-gastric cancer, Anti-malarial | nih.govresearchgate.netresearchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets | c-Met, VEGFR-2, Tubulin, PDE4B, EGFR, CDK2 | nih.govnih.govnih.govnih.govrsc.org |
| Molecular Dynamics | Assessing the stability of ligand-receptor complexes | Carbonic Anhydrase | nih.gov |
Exploration of New Biological Targets and Therapeutic Applications
The versatility of the nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine scaffold has led to its exploration against a wide and expanding range of biological targets. While its efficacy in areas like cancer and infectious diseases is well-documented, emerging research is uncovering new therapeutic avenues.
In the realm of oncology , research is moving beyond traditional cytotoxic agents to the development of highly specific targeted therapies. Derivatives of nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine are being designed as potent inhibitors of various kinases that play crucial roles in cancer progression. This includes dual inhibitors of c-Met and VEGFR-2, which are involved in tumor growth, angiogenesis, and metastasis. nih.govnih.govrsc.org Other targeted kinases include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.govrsc.org Furthermore, this scaffold is being utilized to create novel tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle and lead to cell cycle arrest and apoptosis. nih.govmedchemexpress.comacs.org The development of multi-target directed anticancer agents from this scaffold is also a promising strategy to overcome drug resistance. rsc.orgnih.gov
The potential of nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidines as anti-infective agents continues to be a major focus. This includes the development of compounds with activity against a range of pathogens. Researchers are investigating their efficacy as antiviral agents, for instance, as inhibitors of the influenza virus RNA-dependent RNA polymerase. nih.gov There is also ongoing research into their antibacterial and antiparasitic properties, including their potential to inhibit Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov
Beyond cancer and infectious diseases, emerging research points to other promising therapeutic applications. For example, derivatives have been identified as antagonists of the P2X7 receptor, a key regulator of neuroinflammation, suggesting their potential in the treatment of depression . researchgate.net Others have shown potential as phosphodiesterase 4B (PDE4B) inhibitors with bronchodilator activity, indicating a possible role in treating respiratory diseases . nih.gov The structural similarity of the nih.govnih.govbohrium.comtriazolo[1,5-a]pyrimidine isomer to purines has also led to its investigation as a bioisostere for various biological targets, including adenosine (B11128) receptors, which are implicated in a variety of physiological processes. nih.gov
| Therapeutic Area | Specific Target/Application | Example Compound/Derivative | Reference(s) |
| Oncology | Dual c-Met/VEGFR-2 inhibition | nih.govnih.govbohrium.comtriazolo[4,3-a]pyrazine derivatives | nih.govnih.govrsc.org |
| Oncology | Tubulin polymerization inhibition | 2-(substituted amino)- nih.govnih.govbohrium.comtriazolo[1,5-a]pyrimidines | nih.govmedchemexpress.comacs.org |
| Oncology | EGFR and CDK2 inhibition | Pyrazolo[4,3-e] nih.govnih.govbohrium.comtriazolo[1,5-c]pyrimidine derivatives | nih.govrsc.org |
| Infectious Diseases | Antiviral (Influenza) | 1,2,4-Triazolo[1,5-a]pyrimidine inhibitors of viral polymerases | nih.gov |
| Infectious Diseases | Antimalarial | 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine analogs | researchgate.net |
| Neurology | Antidepressant (P2X7 receptor antagonist) | 1,4,6,7-Tetrahydro-5H- nih.govnih.govresearchgate.nettriazolo[4,5-c]pyridines | researchgate.net |
| Respiratory | Bronchodilator (PDE4B inhibitor) | 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | nih.gov |
Material Science Applications
While the primary focus of nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine research has been on its biological activities, there is a nascent but growing interest in its potential applications in material science. The inherent electronic properties of this nitrogen-rich heterocyclic system, such as its electron-deficient nature, make it an attractive candidate for the development of novel organic functional materials.
One of the most promising areas is in the field of Organic Light-Emitting Diodes (OLEDs) . The performance of OLEDs is highly dependent on the charge transport and emissive properties of the organic materials used. Nitrogen-containing heterocycles, including triazoles and pyrimidines, are known to be good electron transporters. jmaterenvironsci.comnih.gov The nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine scaffold, with its combination of these two rings, could potentially be engineered to function as an efficient electron transport layer (ETL) or host material in OLED devices. By tuning the substituents on the core structure, it may be possible to modulate the HOMO/LUMO energy levels to facilitate efficient charge injection and transport, leading to improved device performance. jmaterenvironsci.comresearchgate.netnih.gov
Furthermore, the nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidine scaffold can act as a ligand to form metal complexes with interesting photophysical and electronic properties. researchgate.netnih.govresearchgate.net The nitrogen atoms in the ring system can coordinate with metal ions, leading to the formation of complexes that could find applications as phosphorescent emitters in OLEDs, catalysts, or sensors. The choice of the metal center and the substituents on the triazolopyrimidine ligand would allow for the fine-tuning of the emission color, quantum yield, and other material properties.
While the exploration of nih.govnih.govbohrium.comtriazolo[4,3-a]pyrimidines in material science is still in its early stages, the fundamental properties of this heterocyclic system suggest a promising future in the development of advanced organic materials for electronic and optoelectronic applications.
Q & A
Q. What are the two primary synthetic routes for [1,2,4]triazolo[4,3-a]pyrimidine derivatives, and how do their methodologies differ?
The two main routes involve:
- Route 1: Starting from 2-hydrazinopyrimidines or their hydrazones. Cyclization is achieved via acid chlorides (Method A) or oxidation with agents like bromine/FeCl₃ (Method B), yielding derivatives with moderate-to-high efficiency (Table 23) .
- Route 2: Using 3-amino[1,2,4]triazoles reacted with 1,3-difunctional reagents (e.g., β-oxo esters, α,β-unsaturated ketones). This method often provides higher yields (Table 24) and broader substituent flexibility . Key differences include precursor availability, reaction conditions (acidic vs. oxidative), and functional group tolerance.
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : To confirm regioselectivity and substituent positions. For example, methyl groups at C-5/C-7 in 3-cymantrenyl derivatives show distinct singlet signals at δ 2.4–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for novel derivatives (e.g., [M+H]⁺ peaks for ethyl carboxylates at m/z 191.19) .
- X-ray Crystallography : Resolves ambiguities in fused-ring conformation, as seen in CCDC 1876881 for phosphonate derivatives .
Q. What are the key reactivity patterns of this compound at specific positions?
- C-6 Position : Electrophilic substitution (e.g., chlorosulfonation) occurs here due to electron-deficient pyrimidine ring activation .
- Triazole N-2 : Participates in alkylation or acylation reactions, enabling functionalization for biological activity studies .
- C-7/C-5 Methyl Groups : Serve as handles for further derivatization via cross-coupling or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in cyclization steps?
- Catalyst Screening : For hydrazone cyclization, iodobenzene diacetate (IBD) in dichloromethane (DCM) at RT improves yields (85–93%) compared to harsher oxidants .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in I₂-catalyzed oxidative coupling, achieving 74% yield with TBHP as an oxidant .
- Microwave Assistance : Reduces reaction times (e.g., from 12 h to 30 min) for triazole-pyrrole hybrids, though applicability to [1,2,4]triazolo[4,3-a]pyrimidines requires validation .
Q. How should researchers resolve contradictions in spectral data for regioisomeric derivatives?
- Comparative Analysis : Use reference compounds (e.g., C-5 vs. C-7 methylated analogs) to assign NMR peaks. For example, C-5 methyl groups in 3-cymantrenyl derivatives deshield adjacent protons due to ring current effects .
- DFT Calculations : Predict ¹³C chemical shifts to distinguish between C-6 and C-8 substituents in ambiguous cases .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in fused-ring systems, as demonstrated for pyrazolo-triazolo hybrids .
Q. What strategies improve the bioactivity of this compound derivatives?
- Structural Modifications :
- C-3 Substitution : Aryl groups (e.g., 4-fluorophenyl) enhance antibacterial activity against Staphylococcus aureus (MIC 10 µg/mL) .
- Phosphonate Ester Incorporation : Increases solubility and pharmacokinetic stability, as seen in benzo-fused derivatives .
Q. How can computational methods aid in designing novel this compound analogs?
- Docking Studies : Predict binding to targets like EGFR-TK or STAT3 using crystal structures (PDB: 1M17). For example, pyrazolo-triazolo hybrids show high affinity for EGFR’s ATP pocket .
- ADME Predictions : Tools like SwissADME assess logP and permeability, critical for CNS-active derivatives .
- QSAR Models : Correlate C-6 substituent electronegativity with antibacterial potency to prioritize synthetic targets .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
